

Technical Guide: Solubility & Application of 2,3-Dimercaptopropionic Acid (DMPA)

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Compound of Interest

Compound Name: 2,3-Dimercaptopropionic acid

CAS No.: 6220-25-3

Cat. No.: B1209159

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Executive Summary & Chemical Identity[1]

2,3-Dimercaptopropionic acid (DMPA) is a bifunctional chelating agent and surface ligand distinguished by its vicinal dithiol motif and a terminal carboxylic acid. Unlike its structural analog 3-mercaptopropionic acid (3-MPA), DMPA offers superior metal binding stability due to the chelate effect provided by its two thiol groups.

Understanding the solubility of DMPA requires analyzing its dual nature: the hydrophobic tendency of the carbon backbone and thiols versus the hydrophilic, pH-responsive carboxylic acid.

Chemical Profile

Property	Detail
IUPAC Name	2,3-bis(sulfanyl)propanoic acid
CAS Number	6220-25-3 (Distinct from 3-MPA: 107-96-0)
Formula	
MW	138.21 g/mol
pKa (Estimated)	(Carboxyl), , (Thiols)
Physical State	Viscous oil or low-melting solid (often supplied as liquid)

Solubility Matrix: Water vs. Organic Solvents[2][6]

The solubility of DMPA is not static; it is heavily dependent on the ionization state of the carboxylic acid group.

Solvent Compatibility Table

Solvent Class	Specific Solvent	Solubility Rating	Mechanistic Insight
Aqueous	Water (pH < 3)	Low / Sparingly	Protonated carboxyl (-COOH) reduces polarity; thiols dominate hydrophobic character.
Aqueous	Water (pH > 5)	High / Miscible	Deprotonation to carboxylate (-COO ⁻) enables electrostatic hydration.
Polar Organic	Ethanol, Methanol	High	Solvates both the organic backbone and the polar functional groups via H-bonding.
Polar Aprotic	DMSO, DMF	High	Excellent for stock solutions; disrupts intermolecular H-bonding of thiols.
Non-Polar	Toluene, Hexane	Insoluble	Lack of H-bonding capability; incompatible with the polar carboxyl group.
Chlorinated	Chloroform, DCM	Low / Moderate	Limited solubility; often used as the "leaving" phase in ligand exchange.

The Mechanism of Solvation

To effectively utilize DMPA in drug delivery or materials science (e.g., Quantum Dot functionalization), one must manipulate its ionization state.

The pH Switch

In its native form (pH < 4), DMPA behaves largely as a hydrophobic dithiol. The carboxylic acid is protonated, allowing the molecule to aggregate via weak van der Waals forces.

- Action: To dissolve DMPA in water, you must adjust the pH.
- Protocol: Add 1.0 M NaOH dropwise until pH reaches ~7.0. The solution will transition from cloudy/oily to clear as the carboxylate anion forms ().

The Chelate Effect in Solvents

In organic synthesis or ligand exchange, DMPA is often dissolved in alcohols (MeOH/EtOH). These solvents act as "bridge" media—they are polar enough to solvate the DMPA but miscible with organic solvents like Toluene, facilitating the transfer of DMPA to the surface of hydrophobic nanoparticles.

Experimental Protocols

Protocol A: Preparation of Aqueous Stock (50 mM) for Chelation Studies

Use this protocol for biological assays or heavy metal chelation experiments.

- Weighing: Weigh 69.1 mg of DMPA into a glass scintillation vial.
- Solvent Addition: Add 8.0 mL of deoxygenated (degassed) DI water. Note: The solution may appear cloudy or contain oil droplets.
- pH Adjustment: While stirring, add 1.0 M NaOH (or KOH) dropwise. Monitor pH with a micro-electrode.
 - Target pH: 7.2 – 7.4.[1]
 - Observation: The solution should become perfectly clear.
- Final Volume: Adjust volume to 10.0 mL with degassed water.

- Storage: Store under inert gas (or) at -20°C. Thiol groups oxidize rapidly to disulfides in air.

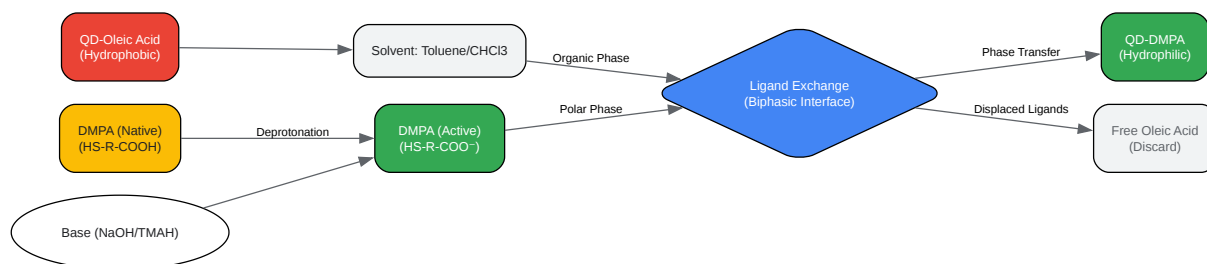
Protocol B: Ligand Exchange on Quantum Dots (Hydrophobic Hydrophilic)

Use this protocol to transfer CdSe/ZnS QDs from Toluene to Water.

- Starting Material: 5 mg of oleic acid-capped QDs in 1 mL Chloroform or Toluene.
- Ligand Solution: Dissolve 50 mg DMPA in 1 mL Methanol. Adjust pH to ~10 using tetramethylammonium hydroxide (TMAH) to ensure thiol deprotonation.
- Biphasic Mixing: Combine the QD solution (organic) and DMPA solution (polar) in a vial.
- Reaction: Vortex vigorously for 1 minute, then stir at 60°C for 30 minutes.
 - Mechanism:^[2]^[3] The dithiols bind ZnS surfaces stronger than monodentate oleic acid. The deprotonated carboxyls pull the QDs into the polar phase.
- Separation: Centrifuge. The QDs will pellet or migrate to the polar layer (depending on solvent ratios). Discard the supernatant (free oleic acid).
- Purification: Redissolve the QD pellet in pH 9 Borate buffer. Filter through a 0.22 µm syringe filter.

Visualization: Ligand Exchange Workflow

The following diagram illustrates the phase transfer mechanism driven by DMPA solubility changes.



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Figure 1: Schematic of the ligand exchange process where DMPA converts hydrophobic nanoparticles into water-soluble colloids via carboxylate ionization.

References

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